molecular formula C10H12N4 B1387835 6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine CAS No. 1135283-77-0

6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine

Cat. No.: B1387835
CAS No.: 1135283-77-0
M. Wt: 188.23 g/mol
InChI Key: BJCNRAXMZLAQJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core. Key structural attributes include:

  • Position 1: A methyl group substituent.
  • Position 6: A cyclopropyl moiety.
  • Position 3: A primary amine group.

This compound is of interest in medicinal chemistry due to the pyrazolopyridine scaffold’s prevalence in kinase inhibitors and other bioactive molecules. The cyclopropyl group at position 6 enhances metabolic stability compared to alkyl substituents, while the methyl group at position 1 provides steric modulation .

Properties

IUPAC Name

6-cyclopropyl-1-methylpyrazolo[3,4-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-14-10-7(9(11)13-14)4-5-8(12-10)6-2-3-6/h4-6H,2-3H2,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJCNRAXMZLAQJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=N2)C3CC3)C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Synthetic Steps

Step Reaction Type Reagents & Conditions Outcome / Intermediate Yield (%)
1 Buchwald–Hartwig amination Pd$$2$$(dba)$$3$$, xantphos, Cs$$2$$CO$$3$$, dry DMF, Ar, 120 °C, 8 h Coupling of intermediate 9 with ethyl aminobenzoate derivatives to form intermediates 16 or 22 ~66%
2 Miyaura borylation & Suzuki coupling (one-pot) bis(pinacolato)diboron, Pd(dppf)Cl$$2$$, Cs$$2$$CO$$_3$$, dry dioxane, Ar, 100 °C, 4 h Formation of borylated intermediates 18 or 24 Not specified
3 Deprotection Trifluoroacetic acid (TFA), 60 °C, 5 h; then NaOH, methanol:H$$_2$$O = 3:1, 60 °C, 4 h Removal of para-methoxybenzyl and ethyl protecting groups to yield intermediates 20 or 26 54–66%
4 Amide formation / Condensation Appropriate amine, PyBop, DIPEA Final condensation to form target pyrazolo-pyridine derivatives Not specified

Note: The numbering of intermediates corresponds to those used in the referenced synthetic schemes.

Catalyst and Ligand Systems

  • Palladium catalysts such as Pd$$2$$(dba)$$3$$, Pd(PPh$$3$$)$$4$$, and Pd(dppf)Cl$$_2$$ are employed.
  • Ligands include xantphos, dppf, S-Phos, and X-Phos, chosen for their efficiency in cross-coupling.
  • Bases such as cesium carbonate (Cs$$2$$CO$$3$$) and potassium acetate (KOAc) facilitate the reactions.
  • Solvents used include dry DMF, dioxane, and mixtures with water under inert atmosphere (argon).

Reaction Temperatures and Times

  • Buchwald–Hartwig amination: 120 °C for 8 hours.
  • Miyaura borylation and Suzuki coupling: 100 °C for 4 to 14 hours.
  • Deprotection steps: 60 °C for 4 to 5 hours.
  • Condensation reactions: Typically room temperature to mild heating, times vary.

Research Findings and Optimization

  • The use of one-pot Miyaura borylation followed by Suzuki coupling improves efficiency by reducing purification steps and minimizing loss of intermediates.
  • Deprotection with trifluoroacetic acid and subsequent alkaline hydrolysis allows clean removal of protecting groups without degrading the core structure.
  • The choice of ligands and palladium sources significantly affects yields and selectivity; xantphos and S-Phos ligands have been shown to enhance catalyst activity in these systems.
  • Reaction conditions have been optimized to avoid hazardous reagents and reduce reaction times compared to earlier methods.
  • The process is scalable and suitable for commercial synthesis, with yields typically ranging from 50% to 70% per step.

Comparative Data Table of Key Reaction Parameters

Reaction Step Catalyst / Ligand Base Solvent Temp (°C) Time (h) Yield (%) Notes
Buchwald–Hartwig amination Pd$$2$$(dba)$$3$$/xantphos Cs$$2$$CO$$3$$ Dry DMF 120 8 65.9 High selectivity, moderate temperature
Miyaura borylation Pd(dppf)Cl$$_2$$ Cs$$2$$CO$$3$$ Dry dioxane 100 4 Not specified One-pot with Suzuki coupling
Suzuki coupling Pd(PPh$$3$$)$$4$$ Cs$$2$$CO$$3$$ Dioxane:H$$_2$$O 5:1 80–100 4–7 48.6–52.3 Efficient arylation step
Deprotection (TFA) - - TFA 60 5 - Removes para-methoxybenzyl group
Deprotection (NaOH) - NaOH MeOH:H$$_2$$O 3:1 60 4 54.2–65.7 Removes ethyl protecting groups

Notes on Alternative and Related Processes

  • Patents and literature describe related pyrazolo[3,4-b]pyridine derivatives synthesis employing similar palladium-catalyzed cross-couplings and condensation reactions, confirming the robustness of this approach.
  • Earlier methods involved longer reaction times and hazardous reagents, producing more impurities, which have been improved upon by the current protocols.
  • Crystalline forms and polymorphs of related compounds have been studied extensively for pharmaceutical applications, indicating the importance of controlled synthesis and purification.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as dimethylformamide (DMF) and dioxane . Reaction conditions typically involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could introduce various functional groups onto the pyrazolo[3,4-b]pyridine ring .

Scientific Research Applications

6-Cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It may be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or activate specific receptors, thereby influencing cellular processes .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table highlights key analogs and their structural differences:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features
6-Cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine 1: Methyl; 6: Cyclopropyl C₁₀H₁₃N₅ 203.25 g/mol Enhanced metabolic stability
6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine 6: Methyl C₇H₈N₄ 148.17 g/mol Simpler structure, lower lipophilicity
1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine 1: Methyl C₆H₇N₅ 149.15 g/mol Minimal steric hindrance
Methyl 6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate 1: 4-Fluorophenyl; 4: Methyl ester C₁₉H₁₇FN₄O₂ 370.37 g/mol Increased bulk and lipophilicity

Key Observations :

  • Cyclopropyl vs.
  • Position 1 Substituents : A methyl group (target compound) offers moderate steric effects, while bulkier groups like 4-fluorophenyl () may enhance target binding but reduce solubility .

Biological Activity

6-Cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine (CAS Number: 1135283-77-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for drug development.

  • Molecular Formula : C10H12N4
  • Molecular Weight : 188.23 g/mol
  • Melting Point : 142 - 145 °C

Research indicates that compounds in the pyrazolo[3,4-b]pyridine class, including this compound, may act as inhibitors of various kinases involved in inflammatory and cancer pathways. Notably, they have been studied for their effects on TBK1 (TANK-binding kinase 1), which plays a crucial role in the innate immune response and cancer progression.

Inhibition of TBK1

A study highlighted the structure-activity relationship (SAR) of pyrazolo[3,4-b]pyridine derivatives, identifying them as potent TBK1 inhibitors. The lead compound demonstrated an IC50 value of 0.2 nM against TBK1, indicating strong inhibitory potential. This inhibition was associated with reduced expression of downstream interferon signaling genes in immune cell lines such as THP-1 and RAW264.7 .

Antiproliferative Effects

The antiproliferative activity of related compounds has been assessed against various cancer cell lines. For instance, a compound structurally similar to this compound exhibited significant cytotoxicity across multiple cancer cell lines including A172, U87MG, and A375. The IC50 values ranged from low micromolar to sub-micromolar concentrations, suggesting that these compounds could be developed as anticancer agents .

Case Studies

  • Case Study on TBK1 Inhibition :
    • Compound : 15y (related derivative)
    • IC50 : 0.2 nM against TBK1
    • Effect : Inhibition of IFN signaling pathways in THP-1 cells.
    • Outcome : Promising candidate for immune-related therapies.
  • Anticancer Activity Assessment :
    • Cell Lines Tested : A172, U87MG, Panc0504.
    • Methodology : Sulforhodamine B (SRB) assay to assess cell viability post-treatment.
    • Results : Significant reduction in cell viability with IC50 values indicating potent antiproliferative effects.

Data Summary Table

PropertyValue
Molecular FormulaC10H12N4
Molecular Weight188.23 g/mol
Melting Point142 - 145 °C
TBK1 IC500.2 nM
Antiproliferative IC50 RangeLow micromolar to sub-micromolar

Q & A

Q. What are the standard synthetic routes for 6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine?

The synthesis typically involves cyclocondensation reactions. A common method uses 1-methyl-1H-pyrazol-5-amine derivatives as starting materials, reacting them with cyclopropane-containing ketones or aldehydes under reflux conditions. For example, trifluoroacetic acid (TFA) in anhydrous toluene has been employed to facilitate cyclization, followed by purification via recrystallization . Substituent-specific protocols, such as introducing the cyclopropyl group via alkylation or cross-coupling reactions, are critical for regioselectivity .

Q. How is the compound characterized structurally?

Characterization relies on spectroscopic and analytical techniques:

  • IR spectroscopy : Identifies functional groups (e.g., amine N–H stretches near 3300–3400 cm⁻¹) .
  • NMR spectroscopy : 1H^1H NMR resolves proton environments (e.g., cyclopropyl protons at δ 0.8–1.2 ppm; pyrazole/protonated pyridine signals at δ 6.5–8.5 ppm) .
  • Mass spectrometry : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 215.2) .

Q. What solvents are suitable for dissolving this compound?

Solubility is influenced by the cyclopropyl and methyl substituents. Polar aprotic solvents (e.g., DMSO, DMF) are often used due to limited solubility in water or hexane. Related pyrazolo[3,4-b]pyridines with carboxylic acid substituents exhibit low solubility in common organic solvents, requiring heated ethanol or acetonitrile for recrystallization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in cyclopropyl-substituted pyrazolo[3,4-b]pyridines?

Key parameters include:

  • Catalyst selection : TFA enhances cyclization efficiency compared to weaker acids .
  • Temperature control : Reflux in toluene (110°C) minimizes side reactions .
  • Substituent effects : Electron-withdrawing groups (e.g., Cl, CF3_3) on the pyridine ring may require adjusted stoichiometry or longer reaction times .

Q. What structural contradictions arise in crystallographic vs. computational models of this compound?

Discrepancies often occur in cyclopropyl ring geometry. X-ray crystallography (using SHELX programs) reveals nonplanar puckering, whereas DFT calculations may overestimate planarity due to approximations in van der Waals interactions. Comparative studies using high-resolution data (≤1.0 Å) are recommended to resolve such conflicts .

Q. What biological targets are associated with pyrazolo[3,4-b]pyridines, and how are activity assays designed?

These compounds inhibit kinases, soluble guanylyl cyclase (sGC), or inflammatory enzymes. For example:

  • sGC activation : Assessed via cGMP accumulation in pulmonary artery smooth muscle cells .
  • Kinase inhibition : Evaluated using ATP-competitive binding assays (IC50_{50} determination) . Molecular docking (e.g., AutoDock Vina) predicts binding poses in catalytic pockets, prioritizing substituent modifications .

Q. How do data contradictions in solubility and stability impact formulation studies?

Conflicting solubility reports may stem from polymorphic forms or hygroscopicity. For instance, cyclopropyl groups enhance lipophilicity but reduce stability under acidic conditions. Accelerated stability studies (40°C/75% RH for 4 weeks) combined with HPLC monitoring are advised to identify degradation pathways .

Methodological Recommendations

  • Synthetic protocols : Prioritize TFA-catalyzed cyclization in anhydrous toluene for reproducibility .
  • Characterization : Use 400 MHz 1H^1H NMR and high-resolution mass spectrometry for unambiguous assignment .
  • Biological assays : Include positive controls (e.g., BAY 41-2272 for sGC studies) and validate via dose-response curves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine
Reactant of Route 2
Reactant of Route 2
6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.